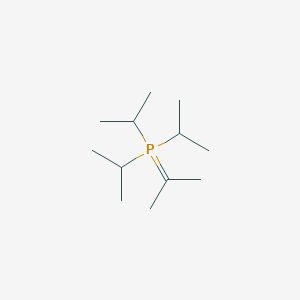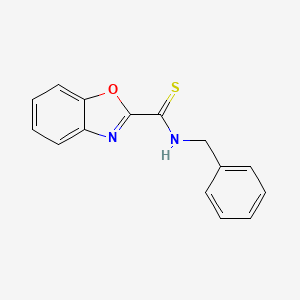
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is a complex organic compound with a unique structure that includes both hydroxy and dioxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial typically involves multi-step organic reactions. One common method involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroxy compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for creating high-performance products .
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biological pathways, making the compound useful in drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
Uniqueness
What sets (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial apart from similar compounds is its unique combination of hydroxy and dioxo functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research .
Propiedades
Número CAS |
93355-62-5 |
|---|---|
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
2-(2-hydroxy-1,3-dioxoinden-2-yl)propanedial |
InChI |
InChI=1S/C12H8O5/c13-5-7(6-14)12(17)10(15)8-3-1-2-4-9(8)11(12)16/h1-7,17H |
Clave InChI |
JYWCGCOUQDBUOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C(C=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)



